![molecular formula C8H13ClN2O B2373863 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole CAS No. 1855951-83-5](/img/structure/B2373863.png)
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole, also known as CIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIMP has been found to possess unique properties that make it suitable for use in scientific research, particularly in the areas of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific receptors and enzymes in the body. 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to interact with GABA receptors, which are involved in the regulation of anxiety and sleep. 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to induce apoptosis, which leads to the death of cancer cells. In the brain, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and sleep disorders. In immune cells, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of cytokines, which are involved in the regulation of the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its ability to selectively target specific receptors and enzymes in the body. This allows for more precise and targeted experiments. However, one of the limitations of using 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole-based therapies for cancer and autoimmune diseases. Another potential direction is the exploration of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole's effects on the gut microbiome, which may have implications for the treatment of various gastrointestinal disorders. Additionally, the development of new synthesis methods for 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole may further expand its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 4-chloro-3-formyl-1-methyl-1H-pyrazole with isopropoxymethyl magnesium bromide, followed by the addition of acetic acid. The resulting product is then purified using chromatography techniques to obtain pure 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In immunology, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
properties
IUPAC Name |
4-chloro-1-methyl-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYBUPKFPQNSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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